Eremomycin aglycone hexapeptide, 29-(2-admantyl)methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eremomycin aglycone hexapeptide, 29-(2-admantyl)methyl-, is a derivative of the glycopeptide antibiotic eremomycin. Glycopeptide antibiotics, such as eremomycin and vancomycin, are known for their effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae . The modification of eremomycin with a 29-(2-admantyl)methyl group enhances its hydrophobicity, potentially improving its antibacterial activity and pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of eremomycin aglycone hexapeptide, 29-(2-admantyl)methyl-, involves several steps. Initially, eremomycin is subjected to deglycosidation using hydrogen fluoride (HF) to obtain the aglycone . The aglycone is then modified by introducing the 29-(2-admantyl)methyl group through a series of reactions involving hydrophobic arylalkyl groups and alkylenediamine spacers . The reaction conditions typically include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Eremomycin aglycone hexapeptide, 29-(2-admantyl)methyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride for deglycosidation, organic solvents for dissolution, and specific catalysts for facilitating reactions . Conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of eremomycin with enhanced antibacterial activity and improved pharmacokinetic properties . These derivatives are tested for their effectiveness against different bacterial strains to identify the most potent compounds .
Scientific Research Applications
Eremomycin aglycone hexapeptide, 29-(2-admantyl)methyl-, has several scientific research applications:
Mechanism of Action
The mechanism of action of eremomycin aglycone hexapeptide, 29-(2-admantyl)methyl-, involves binding to cell wall intermediates terminating in D-Ala-D-Ala . This interaction inhibits the transglycosidation and transpeptidation processes, leading to the interruption of peptidoglycan synthesis in bacterial cell walls . The hydrophobic 29-(2-admantyl)methyl group enhances the compound’s ability to penetrate bacterial cell membranes, increasing its antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action.
Teicoplanin: A glycopeptide antibiotic used for treating infections caused by MRSA and penicillin-resistant Streptococcus pneumoniae.
Ristocetin: A glycopeptide antibiotic with a different substitution pattern but similar antibacterial properties.
Uniqueness
Eremomycin aglycone hexapeptide, 29-(2-admantyl)methyl-, stands out due to its enhanced hydrophobicity and improved pharmacokinetic properties .
Properties
CAS No. |
562105-25-3 |
---|---|
Molecular Formula |
C57H56ClN7O16 |
Molecular Weight |
1130.5 g/mol |
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-36-(2-adamantylmethyl)-19-amino-22-(2-amino-2-oxoethyl)-15-chloro-2,18,32,35,37,48-hexahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34,36,38,46-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C57H56ClN7O16/c58-34-15-25-4-8-38(34)81-40-17-28-16-39(51(40)72)80-29-5-1-23(2-6-29)49(70)47-56(77)64-46(57(78)79)33-19-37(67)32(18-30-26-10-21-9-22(12-26)13-27(30)11-21)50(71)42(33)31-14-24(3-7-36(31)66)44(54(75)65-47)63-55(76)45(28)62-52(73)35(20-41(59)68)61-53(74)43(60)48(25)69/h1-8,14-17,19,21-22,26-27,30,35,43-49,66-67,69-72H,9-13,18,20,60H2,(H2,59,68)(H,61,74)(H,62,73)(H,63,76)(H,64,77)(H,65,75)(H,78,79)/t21?,22?,26?,27?,30?,35-,43+,44+,45+,46-,47-,48+,49+/m0/s1 |
InChI Key |
VADYNDIXZGALFR-ORAWRPTHSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)C3CC4=C(C=C5[C@H](NC(=O)[C@@H]6[C@@H](C7=CC=C(C=C7)OC8=C(C9=CC(=C8)[C@H](C(=O)N[C@H](C1=CC(=C(C=C1)O)C5=C4O)C(=O)N6)NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC(=C(O9)C=C1)Cl)O)N)CC(=O)N)O)O)C(=O)O)O |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CC4=C(C=C5C(NC(=O)C6C(C7=CC=C(C=C7)OC8=C(C9=CC(=C8)C(C(=O)NC(C1=CC(=C(C=C1)O)C5=C4O)C(=O)N6)NC(=O)C(NC(=O)C(C(C1=CC(=C(O9)C=C1)Cl)O)N)CC(=O)N)O)O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.